S-(4-Phenoxybutyl) methylcarbamothioate
Description
S-(4-Phenoxybutyl) methylcarbamothioate is a sulfur-containing carbamate compound primarily used as an acaricide and fungicide in agricultural applications. Its chemical structure consists of a phenoxybutyl group attached to a methylcarbamothioate moiety (SCH₂NHCOO–). The compound is registered under CAS number 2930909053 and is regulated under strict import/export pesticide registration protocols . It demonstrates efficacy against soil-borne pathogens such as Fusarium, Pythium, and Rhizoctonia spp., particularly in rice nurseries, where it is applied to prevent seedling wilt .
Key properties include:
Properties
CAS No. |
103614-73-9 |
|---|---|
Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
S-(4-phenoxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C12H17NO2S/c1-13-12(14)16-10-6-5-9-15-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,13,14) |
InChI Key |
PYXKITPHJWVGIK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SCCCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Phenoxybutyl) methylcarbamothioate typically involves the reaction of 4-phenoxybutylamine with methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
S-(4-Phenoxybutyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
S-(4-Phenoxybutyl) methylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of fungal infections.
Industry: Used as a pesticide to control pests and fungi in agricultural settings.
Mechanism of Action
The mechanism of action of S-(4-Phenoxybutyl) methylcarbamothioate involves the inhibition of key enzymes in the metabolic pathways of fungi and pests. It targets the enzyme acetylcholinesterase, which is crucial for the transmission of nerve impulses. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in pests, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares S-(4-Phenoxybutyl) methylcarbamothioate with analogous carbamothioate pesticides, highlighting structural, functional, and regulatory differences:
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Phenoxybutyl Group: Present in both this compound and fenothiocarb, this hydrophobic chain enhances lipid solubility, facilitating translocation in plant tissues and soil mobility .
- Methylsulfonyloxy Group (Methasulfocarb) : Introduces polarity, improving water solubility and systemic activity, making it effective as a foliar fungicide and growth regulator .
Spectrum of Activity
- This compound: Targets soil pathogens in rice nurseries, likely due to its stability in wet conditions and root uptake efficiency .
- Methasulfocarb : Broad-spectrum fungicide with additional growth-regulating effects, attributed to its sulfonyl group’s reactivity with fungal cell membranes .
- Fenothiocarb: Specialized acaricidal activity, possibly due to enhanced persistence on leaf surfaces .
Regulatory and Environmental Considerations
- The target compound’s import/export restrictions reflect its classification as a high-priority pesticide, necessitating rigorous safety evaluations .
- Methasulfocarb’s approval for foreign use suggests established tolerance levels in specific regions, though environmental persistence of its sulfonyl group warrants monitoring .
Research Findings and Gaps
- However, structural analogs like methasulfocarb show higher polarity, correlating with faster soil degradation compared to the phenoxybutyl derivatives .
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